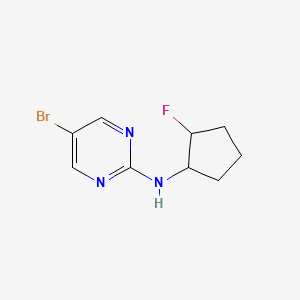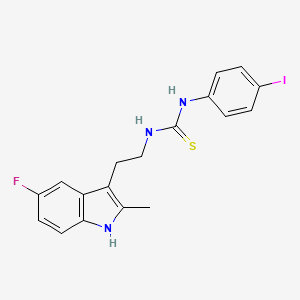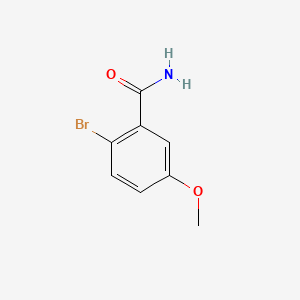
2-Bromo-5-methoxybenzamide
Vue d'ensemble
Description
2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzoic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-BROMO-5-METHOXYBENZOIC ACID .Molecular Structure Analysis
The molecular weight of this compound is 230.059 Da . The empirical formula is C8H8BrNO2 .Applications De Recherche Scientifique
Antioxidant Properties
2-Bromo-5-methoxybenzamide derivatives have shown potential in the field of natural antioxidants. Compounds such as 3-bromo-5-hydroxy-4-methoxybenzamide demonstrated potent scavenging activity against radicals, indicating a potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antidiabetic Applications
Derivatives like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) have been explored for their antidiabetic potential. These compounds interact with peroxisome proliferator-activated receptors, showing a significant decrease in plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, making them potential therapeutic agents against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Photodynamic Therapy for Cancer Treatment
The new zinc phthalocyanine substituted with benzamide derivatives containing Schiff base showed high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).
G Protein-Coupled Receptor Agonists
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which include 5-bromo derivatives, have shown agonistic activity against G protein-coupled receptor-35 (GPR35). This receptor is a potential target for the treatment of pain, inflammatory, and metabolic diseases, making these compounds promising candidates for drug development (Wei et al., 2018).
Tumor Imaging and Targeting
Certain bromo-benzamide compounds have been explored for their potential in tumor imaging and targeting. They exhibit high affinity and selectivity for the sigma(2) receptor, making them potential PET radiotracers for imaging solid tumors, as indicated by their successful identification of breast tumors in vivo (Rowland et al., 2006).
Propriétés
IUPAC Name |
2-bromo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKLJYDFPAPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)
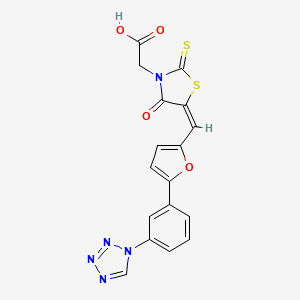
![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)
![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)

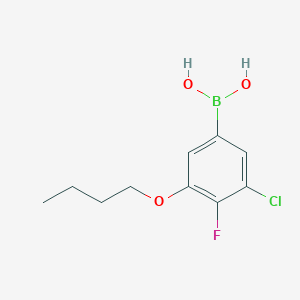
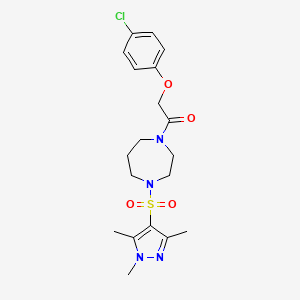
![1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B2811448.png)
![(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2811450.png)
![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)
